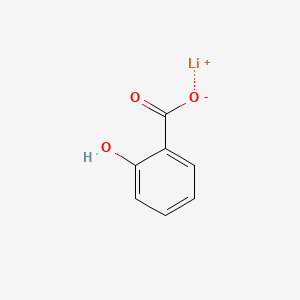
サリチル酸リチウム
概要
説明
Lithium salicylate is a chemical compound with the molecular formula C₇H₅LiO₃ It is the lithium salt of salicylic acid, a compound widely known for its use in pain relief and anti-inflammatory medications
科学的研究の応用
Lithium salicylate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems, particularly in the context of lithium’s known mood-stabilizing properties.
Medicine: Explored as a potential alternative to lithium carbonate for the treatment of bipolar disorder, with studies suggesting it may offer a more stable release of lithium ions
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
作用機序
Target of Action
Lithium Salicylate, a compound formed from lithium and salicylic acid, has two primary targets: glycogen synthase kinase-3 (GSK-3) and cyclooxygenase enzymes (COX-1 and COX-2) . GSK-3 is a key player in numerous cellular processes, including the regulation of glycogen metabolism . The cyclooxygenase enzymes are involved in the conversion of arachidonic acid to prostaglandins and thromboxanes .
Mode of Action
Lithium Salicylate interacts with its targets in a unique way. Lithium part of the compound inhibits GSK-3, a key enzyme involved in various cellular processes . On the other hand, the salicylic acid component of the compound irreversibly inhibits COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins and thromboxanes .
Biochemical Pathways
The action of Lithium Salicylate affects several biochemical pathways. By inhibiting GSK-3, lithium can influence downstream pathways such as Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . These pathways play crucial roles in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis . The inhibition of COX-1 and COX-2 by salicylic acid disrupts the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .
Pharmacokinetics
Lithium Salicylate exhibits different pharmacokinetics compared to other lithium salts like lithium carbonate. It has been observed that Lithium Salicylate produces elevated plasma and brain levels of lithium beyond 48 hours post-dose without the sharp peak that contributes to the toxicity problems of current lithium therapeutics . This could potentially lead to improved bioavailability and reduced side effects.
Result of Action
The molecular and cellular effects of Lithium Salicylate’s action are profound. Lithium’s neuroprotective properties in Alzheimer’s disease (AD) include reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . Salicylic acid, on the other hand, provides analgesic and anti-inflammatory activity .
Action Environment
The action, efficacy, and stability of Lithium Salicylate can be influenced by various environmental factors. For instance, the therapeutic window of lithium is narrow, requiring careful monitoring of plasma lithium levels and blood chemistry to mitigate adverse events . Furthermore, the formulation of the compound can affect its pharmacokinetics and consequently its therapeutic efficacy . Currently, several new lithium formulations, including Lithium Salicylate, are undergoing clinical trials to improve safety and efficacy .
生化学分析
Biochemical Properties
Lithium salicylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme glycogen synthase kinase-3 beta (GSK-3β), where lithium salicylate acts as an inhibitor . This inhibition leads to a cascade of downstream effects, including the modulation of various signaling pathways. Additionally, lithium salicylate interacts with inositol monophosphatase (IMPase), leading to the depletion of inositol in the brain . These interactions highlight the compound’s potential in modulating biochemical pathways involved in mood regulation and neuroprotection.
Cellular Effects
Lithium salicylate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving GSK-3β and IMPase . By inhibiting GSK-3β, lithium salicylate can enhance the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity . Furthermore, lithium salicylate impacts gene expression by modulating transcription factors and other regulatory proteins. It also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.
Molecular Mechanism
The molecular mechanism of lithium salicylate involves its interaction with specific biomolecules. At the molecular level, lithium salicylate binds to the active sites of GSK-3β and IMPase, inhibiting their activity . This inhibition leads to changes in the phosphorylation status of various substrates, thereby modulating their activity and function. Additionally, lithium salicylate can influence gene expression by altering the activity of transcription factors and other regulatory proteins. These molecular interactions underpin the compound’s effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium salicylate can change over time. Studies have shown that lithium salicylate exhibits stability over extended periods, maintaining its biochemical activity . It can undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term exposure to lithium salicylate has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of lithium salicylate vary with different dosages in animal models. At low doses, lithium salicylate has been shown to exert neuroprotective effects, enhancing neuronal survival and function . At higher doses, it can lead to toxicity and adverse effects, including disruptions in cellular metabolism and signaling pathways . These dosage-dependent effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Lithium salicylate is involved in several metabolic pathways. It interacts with enzymes such as GSK-3β and IMPase, influencing their activity and modulating metabolic fluxes . These interactions can lead to changes in the levels of key metabolites, including inositol and other signaling molecules. Additionally, lithium salicylate can affect the activity of other enzymes and cofactors, further influencing metabolic pathways and cellular function.
Transport and Distribution
Within cells and tissues, lithium salicylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, lithium salicylate can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
Lithium salicylate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall biochemical properties. Understanding the subcellular localization of lithium salicylate is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Lithium salicylate can be synthesized by reacting salicylic acid with lithium hydroxide in an aqueous solution. The reaction typically proceeds as follows:
C₇H₆O₃+LiOH→C₇H₅LiO₃+H₂O
This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of lithium salicylate and water.
Industrial Production Methods: In industrial settings, lithium salicylate is produced by neutralizing salicylic acid with lithium carbonate. The reaction is as follows:
2C₇H₆O₃+Li₂CO₃→2C₇H₅LiO₃+CO₂+H₂O
This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: Lithium salicylate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Although less common, lithium salicylate can be reduced under specific conditions to yield different reduced forms of the compound.
Substitution: Lithium salicylate can participate in substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts.
Major Products Formed:
Oxidation: Oxidized derivatives of salicylic acid.
Reduction: Reduced forms of salicylic acid.
Substitution: Salts of salicylic acid with different cations.
類似化合物との比較
Lithium Carbonate: Widely used in the treatment of bipolar disorder but associated with toxicity issues.
Lithium Citrate: Another lithium salt used in medicine, offering different pharmacokinetic properties.
Lithium Glutamate: Investigated for its potential neuroprotective effects.
Lithium Benzoate: Explored for its antioxidant and immunotropic properties.
Uniqueness of Lithium Salicylate: Lithium salicylate is unique due to its potential for providing a more stable release of lithium ions compared to lithium carbonate, potentially reducing the risk of toxicity. Additionally, its combination with salicylic acid may offer synergistic anti-inflammatory and neuroprotective effects.
特性
CAS番号 |
552-38-5 |
|---|---|
分子式 |
C7H6LiO3 |
分子量 |
145.1 g/mol |
IUPAC名 |
lithium;2-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |
InChIキー |
BEVDQFZIRVKSGM-UHFFFAOYSA-N |
SMILES |
[Li+].C1=CC=C(C(=C1)C(=O)[O-])O |
正規SMILES |
[Li].C1=CC=C(C(=C1)C(=O)O)O |
Key on ui other cas no. |
38970-76-2 552-38-5 |
物理的記述 |
OtherSolid |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
38970-76-2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


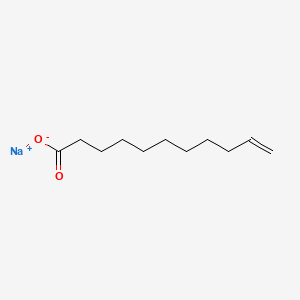

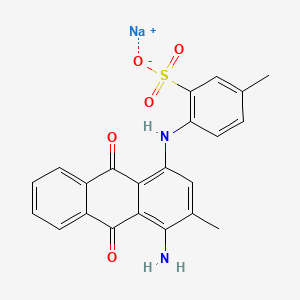
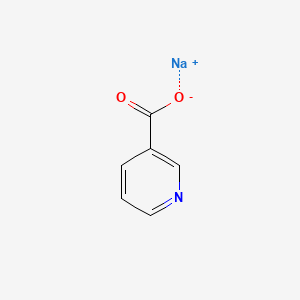

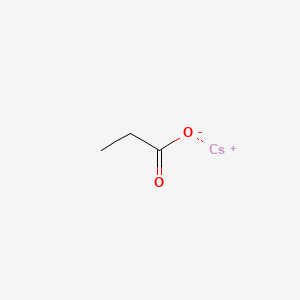
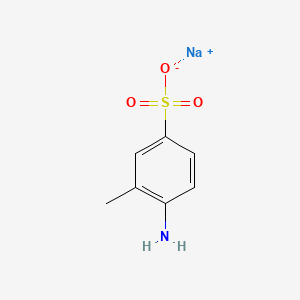
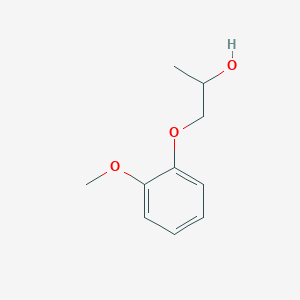
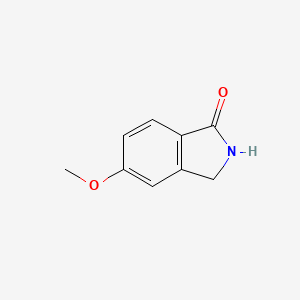

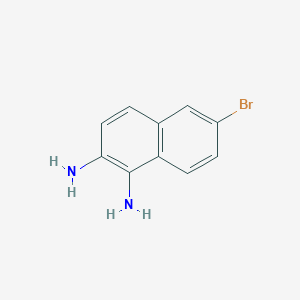

![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)
